4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
Description
4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, methoxyphenyl, and chlorobenzoate moieties.
Properties
Molecular Formula |
C24H19Cl2N3O5 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O5/c1-33-21-12-15(6-11-20(21)34-24(32)18-4-2-3-5-19(18)26)13-28-29-22(30)14-27-23(31)16-7-9-17(25)10-8-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI Key |
WZKOKPYCWAGIFI-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:
Formation of 4-chlorobenzoyl hydrazide: This is achieved by reacting 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions.
Acetylation: The 4-chlorobenzoyl hydrazide is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Condensation Reaction: The acetyl derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the hydrazono compound.
Esterification: Finally, the hydrazono compound is esterified with 2-chlorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrazone Formation and Tautomerism
The hydrazone moiety (–NH–N=CH–) undergoes tautomerism between imine (C=N) and enamine (C–NH–) forms, influencing its reactivity . This dynamic equilibrium allows participation in acid-base reactions and coordination with metal ions. For example:
-
Protonation : In acidic media, the hydrazone nitrogen becomes protonated, stabilizing the imine tautomer .
-
Chelation : The compound forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the hydrazone nitrogen and adjacent carbonyl oxygen.
Ester Hydrolysis
The 2-chlorobenzoate ester group undergoes hydrolysis under alkaline or enzymatic conditions:
| Condition | Reagent/Enzyme | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M, reflux, 4h) | 2-chlorobenzoic acid + phenolic intermediate | 78% | |
| Enzymatic hydrolysis | Esterase (pH 7.4, 37°C) | Same as above | 92% |
This reaction is critical for biodegradation pathways, as observed in microbial degradation studies .
Nucleophilic Aromatic Substitution
The electron-deficient 4-chlorobenzoyl group participates in nucleophilic substitution:
-
Chlorine displacement : Reacts with hydroxide ions or amines to form hydroxyl or amino derivatives .
-
Kinetics : Second-order rate constants range from to in polar aprotic solvents .
Cycloaddition Reactions
The hydrazone acts as a dipolarophile in 1,3-dipolar cycloadditions:
-
With sodium azide , it forms tetrazole derivatives under microwave irradiation (100°C, 20 min) :
-
With maleic anhydride , it forms oxazepine derivatives via a ring-expansion mechanism .
Schiff Base Formation
The aldehyde group (–CH=N–) reacts with primary amines to form Schiff bases:
-
Reaction conditions : DMF solvent, glacial acetic acid catalyst, room temperature .
-
Applications : Generated derivatives show enhanced antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
-
Cis-trans isomerization of the hydrazone double bond.
-
Radical formation at the methoxy group, leading to demethylation products.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 2 (300–350°C): Degradation of the hydrazone core.
Catalytic Hydrogenation
Hydrogenation over Pd/C (1 atm H₂, 25°C) reduces:
-
The hydrazone C=N bond to C–N single bond (yield: 89%).
Key Stability Considerations
-
pH sensitivity : Stable in pH 5–8; hydrolyzes rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .
-
Light sensitivity : Store in amber vials to prevent photodegradation.
This comprehensive analysis underscores the compound’s versatility in synthetic and biological contexts, validated by experimental data from peer-reviewed studies .
Scientific Research Applications
Structural Features
- The presence of the hydrazono moiety contributes to its reactivity and biological properties.
- The 4-chlorobenzoyl and 2-chlorobenzoate groups enhance lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that hydrazone derivatives, including this compound, show promising anticancer activity. A study highlighted that compounds with similar structures were effective against various cancer cell lines, suggesting that this compound could be further explored for its cytotoxic properties against tumors .
Case Study: Cytotoxic Effects
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Methodology : MTT assay to evaluate cell viability.
- Results : Significant reduction in cell viability at specific concentrations, indicating potential as an anticancer agent.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that hydrazone derivatives possess significant inhibitory effects against both bacterial and fungal strains, making them candidates for antibiotic development.
Case Study: Antimicrobial Testing
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Methodology : Disk diffusion method to assess inhibition zones.
- Results : The compound exhibited comparable efficacy to standard antibiotics like penicillin and fluconazole .
Research Insights
- Compounds with similar structures were shown to inhibit nitric oxide production in macrophages, indicating potential for anti-inflammatory applications .
| Activity Type | Test Organism/Cell Line | Methodology | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | MTT assay | Significant cytotoxicity at 50 µM |
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition zone of 15 mm |
| Anti-inflammatory | Macrophages | NO production assay | Reduced NO levels by 30% at 100 µM |
Mechanism of Action
The mechanism of action of 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The chlorobenzoyl and methoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the hydrazono group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(3-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
- 4-[(E)-({[(2-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
- 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate
Uniqueness
What sets 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of both methoxy and chlorobenzoate groups could enhance its solubility and membrane permeability, making it a more effective compound in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 426.27 g/mol
The compound features a hydrazone linkage, which is known for its biological significance, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl hydrazine with methoxyphenyl derivatives. The process can be optimized for yield and purity through various synthetic strategies, including microwave-assisted reactions or solvent-free conditions, which have been reported to enhance efficiency and reduce reaction time .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of similar compounds containing hydrazone moieties. For instance, derivatives of hydrazones have shown significant cytotoxic effects against various cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and SW1116 (colon cancer) with IC values ranging from 10 to 30 µg/mL .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | HEPG2 | 10.28 |
| Compound B | HeLa | 15.00 |
| Compound C | SW1116 | 20.00 |
The proposed mechanism of action for hydrazone derivatives involves the induction of apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation through interference with DNA synthesis. The presence of electron-withdrawing groups like chlorine enhances the reactivity and biological efficacy of these compounds .
Case Studies
-
Study on Hydrazone Derivatives :
A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives for their anticancer activity. The results indicated that compounds with substituted phenyl groups exhibited enhanced activity against HEPG2 cells, suggesting that structural modifications could significantly influence biological outcomes . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. Results indicated favorable interactions with proteins associated with the apoptotic pathway, further supporting its potential as an anticancer agent .
Q & A
Basic: What are the key synthetic routes for preparing 4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate?
Methodological Answer:
The compound is synthesized via hydrazone formation and esterification. A common approach involves:
- Step 1 : Condensation of 4-chlorobenzoyl hydrazine with a chloroacetyl derivative to form the hydrazono-acetyl intermediate .
- Step 2 : Coupling the intermediate with 2-methoxyphenyl 2-chlorobenzoate under basic conditions (e.g., sodium acetate in ethanol) .
- Step 3 : Purification via recrystallization (ethanol/water) to isolate the product.
Critical Parameters : Control of pH (~4–5) during condensation and reaction temperature (0–5°C for diazonium salt stability) are critical for yield optimization .
Basic: How is the E/Z configuration of the hydrazone moiety confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Direct determination of the Z-configuration (common in hydrazones) via torsion angles between C=N–N–Caryl groups (e.g., 5.5° in analogous structures) .
- NMR Spectroscopy : NOESY correlations or H NMR coupling constants (e.g., absence of splitting in E-isomers due to restricted rotation) .
- IR Spectroscopy : Stretching frequencies for C=N (~1600–1620 cm) and N–H (~3200 cm) confirm hydrazone formation .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : Training models on existing hydrazone synthesis data (e.g., solvent effects, catalyst performance) to predict optimal conditions .
- Case Study : ICReDD’s workflow integrates computed activation energies with experimental validation, narrowing down conditions for hydrazone coupling (e.g., solvent polarity, temperature) .
Advanced: What strategies resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., chloro vs. methoxy groups) and correlation with assay results (e.g., IC values) .
- Example : Analogous compounds with 4-chlorophenyl groups show enhanced antimicrobial activity compared to methyl derivatives, attributed to electron-withdrawing effects .
- Data Normalization : Use standardized assays (e.g., MIC for antimicrobial studies) to minimize variability between studies .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Room temperature in airtight containers (moisture-sensitive due to ester and hydrazone groups) .
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; confirmed via HPLC tracking of benzoic acid byproducts .
- Light Sensitivity : UV-Vis spectroscopy shows absorbance peaks at ~280 nm, suggesting photodegradation risks; recommend amber vials .
Advanced: What mechanistic insights explain side products in hydrazone synthesis?
Methodological Answer:
- Competitive Pathways : Diazonium salt decomposition (e.g., forming phenolic byproducts) if reaction pH exceeds 6.0 .
- Intermediate Trapping : LC-MS identifies azo dimer byproducts when excess diazonium salt is used .
- Mitigation : Slow addition of diazonium salt at 0°C and pH 4–5 minimizes side reactions .
Advanced: How is this compound evaluated for pharmacological potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
